Acetaldehyde, chloro-, hemihydrate

Catalog No.
S15804334
CAS No.
6058-19-1
M.F
C4H8Cl2O3
M. Wt
175.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde, chloro-, hemihydrate

CAS Number

6058-19-1

Product Name

Acetaldehyde, chloro-, hemihydrate

IUPAC Name

2-chloroacetaldehyde;hydrate

Molecular Formula

C4H8Cl2O3

Molecular Weight

175.01 g/mol

InChI

InChI=1S/2C2H3ClO.H2O/c2*3-1-2-4;/h2*2H,1H2;1H2

InChI Key

ICJYBWMKWKROSO-UHFFFAOYSA-N

Canonical SMILES

C(C=O)Cl.C(C=O)Cl.O

Acetaldehyde, chloro-, hemihydrate, also known as monochloroacetaldehyde hemihydrate, is an organic compound with the formula CH2ClCH OH 2\text{CH}_2\text{ClCH OH }_2. It is typically encountered as a clear, colorless liquid with a pungent odor and is highly soluble in water. This compound is a derivative of acetaldehyde, where one hydrogen atom is replaced by a chlorine atom. The hemihydrate form indicates that it contains one molecule of water for every two molecules of the compound, contributing to its stability and solubility characteristics .

Due to its electrophilic nature. Key reactions include:

  • Hydration: The compound readily hydrates to form a hemiacetal when mixed with water.
  • Alkylation: As an alkylating agent, it can react with nucleophiles such as amines and thioureas to form more complex organic structures. This property makes it a useful intermediate in synthesizing pharmaceuticals .
  • Condensation Reactions: It can condense with other compounds to create heterocyclic structures, often leading to the formation of aminothiazoles, which are significant in medicinal chemistry .

Chloroacetaldehyde is recognized for its biological activity, particularly as a metabolite of certain drugs like ifosfamide. Its electrophilic nature allows it to interact with biological macromolecules, potentially leading to mutagenic effects. Studies have indicated that exposure to chloroacetaldehyde may cause cellular damage due to its ability to form adducts with DNA and proteins, raising concerns about its carcinogenic potential .

The synthesis of acetaldehyde, chloro-, hemihydrate can be achieved through several methods:

  • Chlorination of Acetaldehyde: Chlorination of acetaldehyde under controlled conditions can yield chloroacetaldehyde, which can then be hydrated to form the hemihydrate.
  • Chlorination of Vinyl Chloride: A more industrial approach involves the chlorination of vinyl chloride in the presence of water:
    ClCH CH2+Cl2+H2OClCH2CHO+2HCl\text{ClCH CH}_2+\text{Cl}_2+\text{H}_2\text{O}\rightarrow \text{ClCH}_2\text{CHO}+2\text{HCl}
  • From Vinyl Acetate: It can also be synthesized from vinyl acetate through chlorination processes .

Acetaldehyde, chloro-, hemihydrate has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antihypertensives and sedatives.
  • Agricultural Chemicals: Used in the production of herbicides and fungicides.
  • Chemical Manufacturing: Acts as a reagent in organic synthesis for producing other complex organic compounds .

Interaction studies involving acetaldehyde, chloro-, hemihydrate focus on its reactivity with biological molecules and its potential toxicological effects. Research has shown that it can form adducts with DNA and proteins, leading to mutations and other cellular damage. The compound's interactions are critical for understanding its safety profile and potential health risks associated with exposure, particularly in occupational settings where inhalation or skin contact may occur .

Acetaldehyde, chloro-, hemihydrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
AcetaldehydeC2H4O\text{C}_2\text{H}_4\text{O}Simple aldehyde; less reactive than chloroacetaldehyde
ChloroacetaldehydeC2H3ClO\text{C}_2\text{H}_3\text{ClO}Highly electrophilic; used as an alkylating agent
BromoacetaldehydeC2H4BrO\text{C}_2\text{H}_4\text{BrO}Similar structure but contains bromine instead of chlorine
DichloroacetaldehydeC2H2Cl2O\text{C}_2\text{H}_2\text{Cl}_2\text{O}More reactive due to two chlorine atoms

Acetaldehyde, chloro-, hemihydrate is unique due to its specific reactivity profile as a hemihydrate form and its applications in pharmaceutical synthesis compared to other halogenated aldehydes which may have different reactivities or applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.9850495 g/mol

Monoisotopic Mass

173.9850495 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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